2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and wide range of applications in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a substituted benzamide with a thiophene derivative under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium complexes or sulfur sources like elemental sulfur or thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1-oxides or thiophene 1,1-dioxides.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized thiophene derivatives, reduced thiophene compounds, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 3,4-dimethylthiophene-2,5-dicarboxylic acid
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the trimethoxybenzamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19NO6S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C18H19NO6S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(20)19-17-14(18(21)22)10-5-4-6-13(10)26-17/h7-8H,4-6H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
VIRVPNMYNMQKLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O |
Origin of Product |
United States |
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